molecular formula C8H9NO3 B3317516 (1S)-1-(4-nitrophenyl)ethan-1-ol CAS No. 96156-72-8

(1S)-1-(4-nitrophenyl)ethan-1-ol

Cat. No. B3317516
CAS RN: 96156-72-8
M. Wt: 167.16 g/mol
InChI Key: CRJFHXYELTYDSG-LURJTMIESA-N
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Description

(1S)-1-(4-nitrophenyl)ethan-1-ol, or (1S)-1-nitro-4-phenylethanol, is an organic compound with a molecular formula of C8H9NO3. It is a nitroaromatic compound that has been extensively studied due to its wide range of applications in scientific research. This compound has been found to be a useful reagent in organic synthesis, a versatile substrate in biochemistry and a valuable tool in drug discovery.

Scientific Research Applications

((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol has been used in a wide range of scientific research applications. It has been studied as a reagent in organic synthesis, as a substrate in biochemistry, and as a tool in drug discovery. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of other compounds, including nitroaromatics, heterocycles, and other organic molecules. In biochemistry, this compound has been used as a substrate in enzyme assays and as a model compound for studying the structure and function of enzymes. In drug discovery, this compound has been used to identify and develop new drugs and to study the pharmacological effects of existing drugs.

Mechanism Of Action

The mechanism of action of ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed that this compound may act as a substrate for certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol have not been extensively studied. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as a substrate for certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, this compound is stable and has a low toxicity, making it a safe and effective reagent for use in laboratory experiments. However, this compound is not soluble in water, which can limit its use in certain applications. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain applications.

Future Directions

The potential future directions for ((1S)-1-(4-nitrophenyl)ethan-1-ol)-1-(4-nitrophenyl)ethan-1-ol include further studies to better understand its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery. Additionally, further research is needed to investigate the potential uses of this compound in other areas, such as the synthesis of other organic compounds, the study of enzyme structure and function, and the development of new drugs. Finally, further research is needed to investigate the potential uses of this compound in other areas, such as the synthesis of other organic compounds, the study of enzyme structure and function, and the development of new drugs.

properties

IUPAC Name

(1S)-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFHXYELTYDSG-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-nitrophenyl)ethan-1-ol

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (S)-1-(4-nitrophenyl)ethanol to obtain 76 mg of (R)-1-(4-nitrophenyl)ethanol at a yield of 38%. Optical purity was obtained at 54% e.e. HPLC conditions were set at a flow rate of 0.5 ml/min, while GC conditions were set to an oven temperature of 190° C.
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (+)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (R)-1-(4-nitrophenyl)ethanol to obtain 90 mg of (S)-1-(4-nitrophenyl)ethanol at a yield of 45%. Optical purity was obtained at 99% e.e.
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Synthesis routes and methods III

Procedure details

Poly(4-(1-(4-nitrophenyl)ethyloxycarbonyloxystyrene (FIG. 7A) was prepared from poly(4-hydroxystyrene), available from the Maruzen Oil Company, by treatment with trichloromethyl chloroformate and 1-(4-nitrophenyl)ethanol. Specifically, a solution of 4-nitroacetophenone in ethanol was treated with sodium borohydride at about 0° C. for about 4 hours, then quenched by the addition of water. Extraction with ethyl acetate followed by drying and concentration provided crude 1-(4-nitrophenyl)ethanol, which was purified by recrystallization. A solution of 1-(4-nitrophenyl)ethanol in tetrahydrofuran (THF) was added to a solution of excess trichloromethyl chloroformate and triethylamine in THF, stirred at reflux for about 2 hours, filtered to remove the solids, and concentrated under vacuum. The resulting oil was dissolved in THF and added to a solution of poly(4-hydroxystyrene), 4-dimethylaminopyridine, and triethylamine in THF. This mixture was stirred for about 18 hours at about 20° C., filtered, then concentrated. The residue was dissolved in methylene chloride, treated with aqueous sodium bicarbonate solution, and the polymer was precipitated by addition into methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kamal, M Sandbhor, KV Ramana - Tetrahedron: Asymmetry, 2002 - Elsevier
Reduction of acetophenones with sodium borohydride in the presence of neutral alumina in hexane followed by enantioselective acylation catalyzed by Pseudomonas cepacia lipase …

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